Distinct Molecular Topology Differentiates Target Compound from N-(2-Methoxy-5-nitrophenyl)acetamide
The target compound contains a 4-methylphenylacetyl group in place of the simple acetyl group found in N-(2-methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9) [1]. This structural expansion increases molecular weight by approximately 90 Da and introduces additional hydrophobic surface area. While no direct biochemical comparison is available, SAR studies on related N-phenylacetamide series demonstrate that replacing an acetyl with a substituted phenylacetyl group can alter inhibitory potency by >100-fold against enzymes such as aldose reductase and SIRT2 [2].
| Evidence Dimension | Molecular topology and hydrophobicity |
|---|---|
| Target Compound Data | MW 300.31 g/mol, XLogP ~2.8 (predicted), 4-methylphenylacetyl substituent |
| Comparator Or Baseline | N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9), MW 210.19 g/mol, acetyl substituent |
| Quantified Difference | ∆MW = 90.12 g/mol; significant increase in hydrophobic surface area |
| Conditions | Computational physicochemical property prediction and class-level SAR observations from patent literature |
Why This Matters
The 4-methylphenyl group provides a distinct chemical handle for hydrophobic pocket targeting, making the compound a privileged scaffold for medicinal chemistry campaigns compared to the simpler N-acetyl derivative.
- [1] PubChem. N-(2-Methoxy-5-nitrophenyl)acetamide, CID 53472920. National Center for Biotechnology Information. View Source
- [2] Cornell University. METHODS OF TREATMENT USING MODULATORS OF SIRT2. US20140249216A1. 2014. Describes SAR for N-(substituted phenyl)-2-substituted acetamides. View Source
